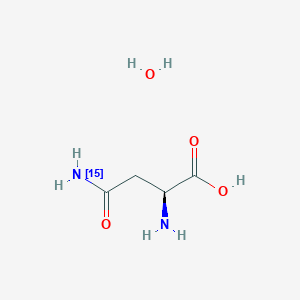
L-Asparagine-amide-15N (monohydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparagine-amide-15N (monohydrate) is a stable isotope-labeled compound of L-Asparagine, where the amide nitrogen is replaced with the nitrogen-15 isotope. This compound is a non-essential amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue. It is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine-amide-15N (monohydrate) typically involves the amidation of L-Aspartic acid with ammonia-15N. The reaction is catalyzed by asparagine synthetase in the presence of adenosine triphosphate (ATP). The reaction conditions include maintaining a controlled temperature and pH to ensure the optimal activity of the enzyme.
Industrial Production Methods
Industrial production of L-Asparagine-amide-15N (monohydrate) involves fermentation processes using genetically modified microorganisms that express high levels of asparagine synthetase. The fermentation broth is then subjected to purification processes, including crystallization and drying, to obtain the final product in its monohydrate form.
化学反応の分析
Types of Reactions
L-Asparagine-amide-15N (monohydrate) undergoes various chemical reactions, including:
Hydrolysis: The amide group can be hydrolyzed to form L-Aspartic acid and ammonia-15N.
Oxidation: The compound can be oxidized to form L-Aspartic acid.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products
Hydrolysis: L-Aspartic acid and ammonia-15N.
Oxidation: L-Aspartic acid.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
L-Asparagine-amide-15N (monohydrate) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track nitrogen pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Used in research related to cancer metabolism and neurological disorders.
Industry: Employed in the production of labeled compounds for pharmaceutical research.
作用機序
L-Asparagine-amide-15N (monohydrate) exerts its effects through its incorporation into proteins and other biomolecules. The nitrogen-15 isotope allows for the tracking of nitrogen atoms in metabolic pathways. The compound enhances LCK signaling, which potentiates CD8+ T-cell activation and anti-tumor responses .
類似化合物との比較
L-Asparagine-amide-15N (monohydrate) is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Asparagine-15N2: Labeled with two nitrogen-15 isotopes.
L-Glutamine-15N: Another nitrogen-15 labeled amino acid.
L-Asparagine-13C4,15N2: Labeled with both carbon-13 and nitrogen-15 isotopes.
These compounds are used in similar research applications but differ in their specific isotopic compositions and labeling patterns.
特性
分子式 |
C4H10N2O4 |
|---|---|
分子量 |
151.13 g/mol |
IUPAC名 |
(2S)-2-amino-4-(15N)azanyl-4-oxobutanoic acid;hydrate |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i6+1; |
InChIキー |
RBMGJIZCEWRQES-UEFLAVRISA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)C(=O)[15NH2].O |
正規SMILES |
C(C(C(=O)O)N)C(=O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)


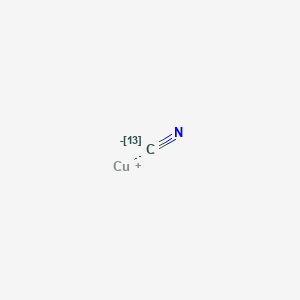

![Benzothiazolium, 2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(3-sulfobutyl)-, inner salt](/img/structure/B12059938.png)


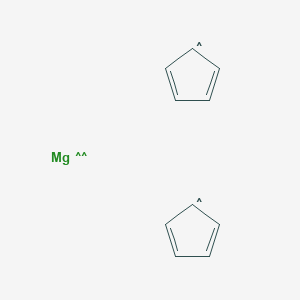

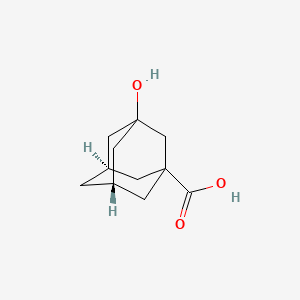
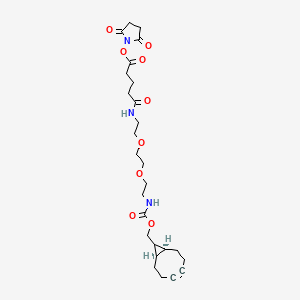
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
